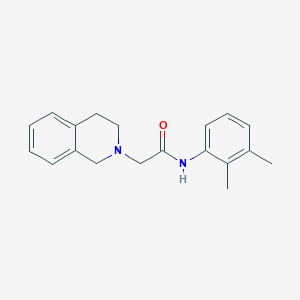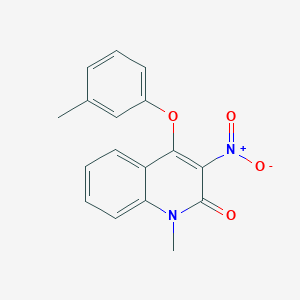![molecular formula C19H23N5 B5879639 N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases.
Mecanismo De Acción
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a competitive inhibitor of the PDGFR tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and migration. By inhibiting the activity of this kinase, N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can prevent the activation of downstream signaling pathways that promote cell proliferation and migration, leading to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects in various disease models. In cancer cells, it inhibits the phosphorylation of PDGFR and downstream signaling molecules, leading to the inhibition of cell proliferation and migration. In animal models of fibrosis, it reduces the expression of pro-fibrotic genes and inhibits the activation of fibroblasts, leading to the attenuation of fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages as a research tool, including its high potency and selectivity for PDGFR, its ability to inhibit both the alpha and beta isoforms of PDGFR, and its availability as a commercially available compound. However, it also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and migration. Another area of interest is the identification of biomarkers that can predict the response to N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in cancer patients. Additionally, further studies are needed to investigate the potential use of N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the treatment of other diseases, such as cardiovascular diseases and pulmonary fibrosis.
Métodos De Síntesis
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, which is then subjected to further chemical modifications to yield the final product. The synthesis method has been described in several scientific publications and involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis, suggesting its potential use in the treatment of fibrotic diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-7-9-15(10-8-14)12-24-19-17(11-22-24)18(20-13-21-19)23-16-5-3-2-4-6-16/h7-11,13,16H,2-6,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPPHYHHCGDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)
